molecular formula C17H19ClN4O5S B2935705 N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide CAS No. 899750-79-9

N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide

Cat. No.: B2935705
CAS No.: 899750-79-9
M. Wt: 426.87
InChI Key: QYZKQIQVNPTOPG-UHFFFAOYSA-N
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Description

N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Scientific Research Applications

N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information .

Future Directions

There’s limited information available on the future directions of research involving this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide typically involves multiple steps. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl group and the ethanediamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives with different substituents. Examples include:

Uniqueness

N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is unique due to its specific combination of functional groups and its potential applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O5S/c1-10(7-27-2)19-16(23)17(24)20-15-13-8-28(25,26)9-14(13)21-22(15)12-5-3-4-11(18)6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZKQIQVNPTOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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